

Spectroscopic Analysis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

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This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran**. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also provides standardized experimental protocols for acquiring such data.

While direct experimental spectra for this specific compound are not publicly available, this guide compiles predicted data based on the analysis of its structural features and comparison with closely related analogues. This information is crucial for the identification, characterization, and quality control of **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran**. These predictions are based on established principles of spectroscopy and data from analogous molecular structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------|
| ~8.5 | d | 1H | H-7 (benzofuran) |
| ~8.2 | dd | 1H | H-5 (benzofuran) |
| ~7.8 | d | 2H | H-2', H-6' (bromobenzoyl) |
| ~7.7 | d | 2H | H-3', H-5' (bromobenzoyl) |
| ~7.6 | d | 1H | H-4 (benzofuran) |
| ~6.0 | br s | 2H | -NH ₂ |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------------|
| ~185 | C=O (benzoyl) |
| ~155 | C-7a (benzofuran) |
| ~145 | C-6 (benzofuran) |
| ~140 | C-3 (benzofuran) |
| ~138 | C-1' (bromobenzoyl) |
| ~132 | C-3', C-5' (bromobenzoyl) |
| ~130 | C-2', C-6' (bromobenzoyl) |
| ~128 | C-4' (bromobenzoyl) |
| ~125 | C-2 (benzofuran) |
| ~120 | C-5 (benzofuran) |
| ~115 | C-4 (benzofuran) |
| ~110 | C-3a (benzofuran) |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3450-3300 | Medium | N-H stretching (amine) |
| 1640 | Strong | C=O stretching (benzoyl ketone) |
| 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| 1520, 1340 | Strong | N-O stretching (nitro group) |
| 1250 | Medium | C-N stretching |
| 1100-1000 | Strong | C-O-C stretching (benzofuran) |
| 830 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| 750 | Medium | C-Br stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |
|---------|---|--|
| 360/362 | [M] ⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 183/185 | [BrC ₆ H ₄ CO] ⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |
| 177 | [M - BrC ₆ H ₄ CO] ⁺ | Fragment corresponding to the 3-amino-6-nitrobenzofuran radical cation. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton decoupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Spectral Collection: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

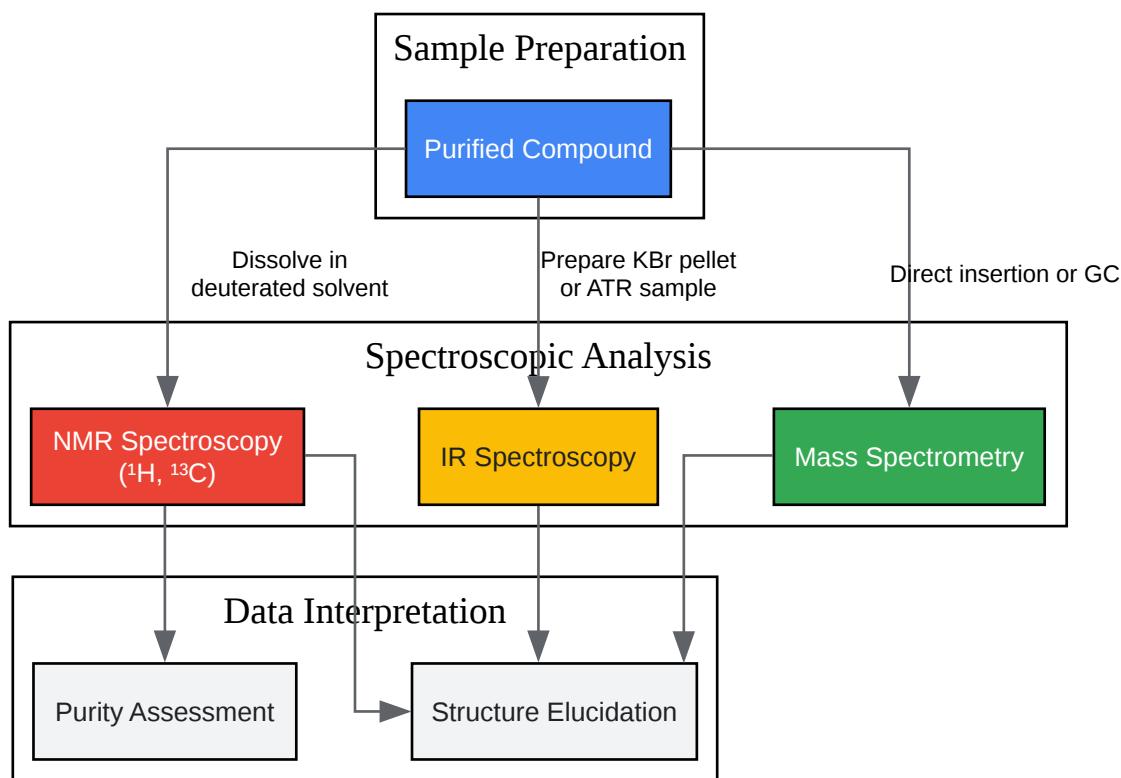
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

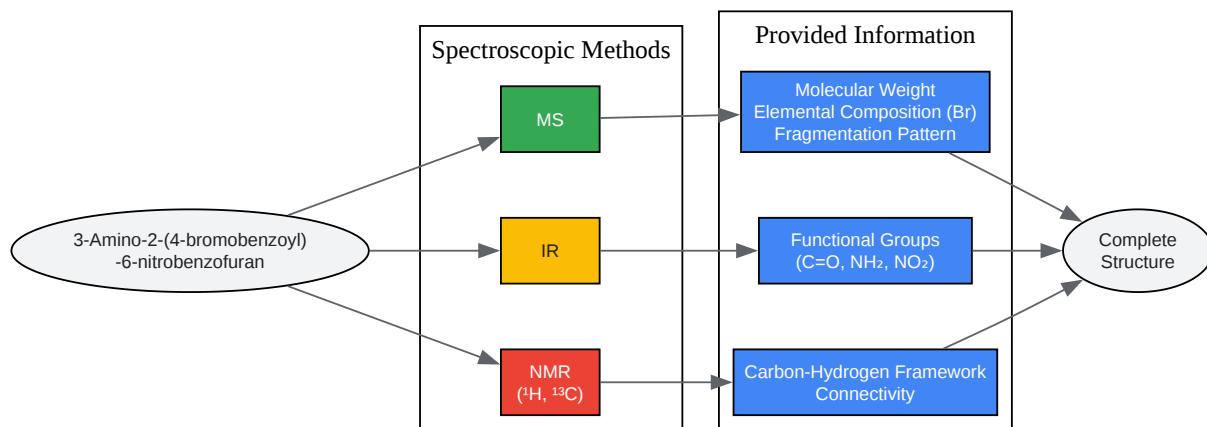
Visualization of Methodologies

The following diagrams illustrate the workflow for spectroscopic analysis and the complementary nature of the different techniques.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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Caption: Complementary nature of NMR, IR, and MS for structure elucidation.

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